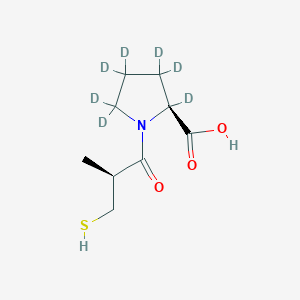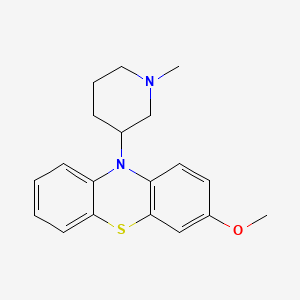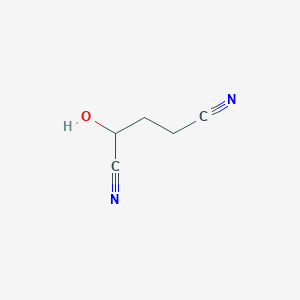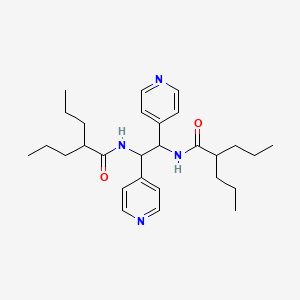
1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features two dipropylacetamido groups and two 4-pyridylethane groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane typically involves multi-step organic reactions. One common method includes the reaction of 1,2-dibromoethane with dipropylacetamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-pyridylboronic acid under Suzuki coupling conditions to yield the final product. The reaction conditions often involve the use of palladium catalysts and an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological molecules can modulate biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common ligand in coordination chemistry.
1,2-Bis(diisopropylamino)disilane: Used in the synthesis of silicon-based materials.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another ligand with unique steric and electronic properties.
Uniqueness
1,2-Bis(dipropylacetamido)-1,2-di-4-pyridylethane stands out due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
77502-23-9 |
|---|---|
Molecular Formula |
C28H42N4O2 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2-propyl-N-[2-(2-propylpentanoylamino)-1,2-dipyridin-4-ylethyl]pentanamide |
InChI |
InChI=1S/C28H42N4O2/c1-5-9-23(10-6-2)27(33)31-25(21-13-17-29-18-14-21)26(22-15-19-30-20-16-22)32-28(34)24(11-7-3)12-8-4/h13-20,23-26H,5-12H2,1-4H3,(H,31,33)(H,32,34) |
InChI Key |
KQFHFSAKQRNYHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC(C1=CC=NC=C1)C(C2=CC=NC=C2)NC(=O)C(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


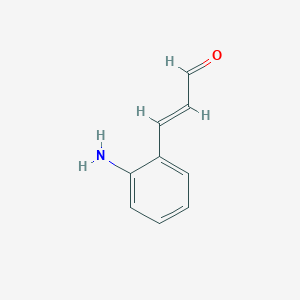
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)

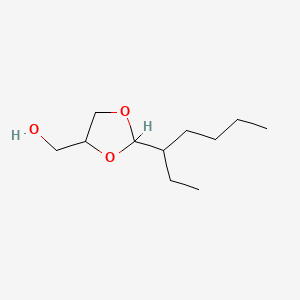
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
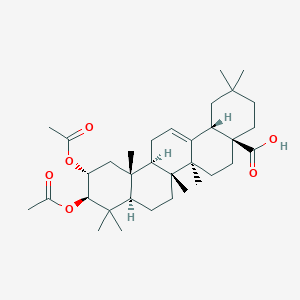
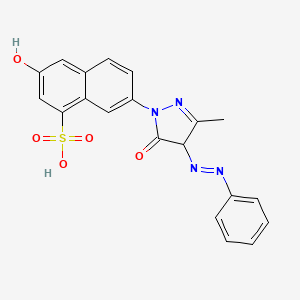

![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
